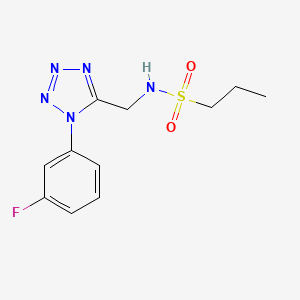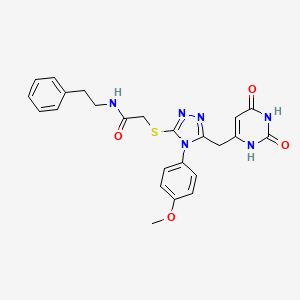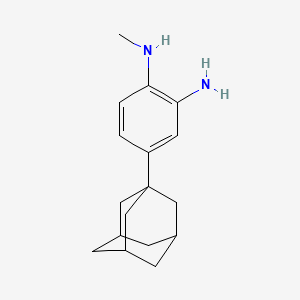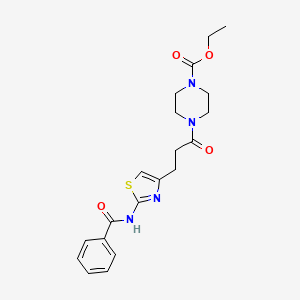![molecular formula C16H18N6 B2490717 1-苄基-4-{1H-吡唑并[3,4-d]嘧啶-4-基}哌嗪 CAS No. 938894-42-9](/img/structure/B2490717.png)
1-苄基-4-{1H-吡唑并[3,4-d]嘧啶-4-基}哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring via a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and enzyme inhibition properties .
科学研究应用
1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:
作用机制
Target of Action
The primary target of 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine, also known as 4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for cancer treatment.
生化分析
Biochemical Properties
The biochemical properties of 1-Benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle progression .
Cellular Effects
1-Benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has been shown to exert significant effects on various types of cells and cellular processes . For example, it has been found to inhibit cell cycle progression and induce apoptosis in A549 cells, a type of lung cancer cell . It also suppresses the activation of NF-κB and IL-6, two key players in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents under reflux conditions.
Attachment of the piperazine ring: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
化学反应分析
Types of Reactions
1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their binding affinity and selectivity for certain enzymes.
Thioglycoside derivatives: These compounds incorporate sulfur atoms, which can improve their pharmacokinetic properties.
Uniqueness
1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with a piperazine ring and a benzyl group. This structure provides a balance of biological activity, solubility, and bioavailability, making it a promising candidate for further drug development .
属性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-4-13(5-3-1)11-21-6-8-22(9-7-21)16-14-10-19-20-15(14)17-12-18-16/h1-5,10,12H,6-9,11H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNPICBCKURRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)
![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)
![1-(4-chlorobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490645.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2490647.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)


![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2490655.png)
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)
